610CP

Super-resolution microscopy STED Actin cytoskeleton

Live-cell super-resolution imaging of the actin cytoskeleton demands probes delivering high STED resolution without genetic manipulation. 610CP (Carbopyronine 610CP) is a cell-permeable F-actin probe that overcomes key limitations of conventional actin labels. • Achieves ~100 nm STED resolution, surpassing SiR-actin and phalloidin conjugates for visualizing nanoscale actin structures. • Reduced MDR efflux susceptibility enables uniform labeling in challenging cell lines without efflux inhibitors. • Far-red emission (λem 634 nm) ensures clean spectral separation from GFP for reliable two-color live-cell imaging.

Molecular Formula C28H28N2O4
Molecular Weight 456.5 g/mol
Cat. No. B12421601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name610CP
Molecular FormulaC28H28N2O4
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=[N+](C)C)C=CC2=C(C3=C1C=C(C=C3)N(C)C)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O)C
InChIInChI=1S/C28H28N2O4/c1-28(2)23-14-17(29(3)4)8-11-20(23)25(21-12-9-18(30(5)6)15-24(21)28)22-13-16(26(31)32)7-10-19(22)27(33)34/h7-15H,1-6H3,(H-,31,32,33,34)
InChIKeyFQMMVXYOVGIGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

610CP Actin Probe Specifications and Procurement Guide


610CP (Carbopyronine 610CP) is a red-emitting fluorescent probe in the carbopyronine dye class, designed for high-resolution imaging of the actin cytoskeleton in living cells . It is a cell-permeable conjugate of a des-bromo-des-methyl-jasplakinolide ligand and a carbopyronine fluorophore, enabling specific F-actin labeling without genetic manipulation [1]. Key spectral properties in aqueous buffer (PBS, pH 7.4) include an absorption maximum (λmax) of 609 nm with an extinction coefficient (ε) of 100,000 M⁻¹cm⁻¹ and a fluorescence emission maximum of 634 nm [2].

Performance Advantages Over Generic Actin Dyes


Direct substitution of 610CP with other actin probes, such as its shorter-wavelength analog 580CP, the widely used silicon-rhodamine (SiR)-actin, or traditional phalloidin conjugates, introduces significant and quantifiable performance trade-offs in live-cell super-resolution imaging. Generic substitution fails because key performance parameters—STED optical resolution, molecular brightness, susceptibility to cellular efflux pumps, and spectral crosstalk potential—vary widely among probes. These differences are not trivial and are quantified below, directly impacting experimental design, data quality, and the feasibility of multiplexed or long-term live-cell imaging [1][2].

Quantitative Performance Evidence vs. Analog Probes


STED Resolution: 610CP vs. 580CP

In a direct head-to-head comparison, the 610CP-jasplakinolide conjugate provided a 3-4 fold improvement in optical resolution compared to the 580CP conjugate under identical STED (Stimulated Emission Depletion) microscopy conditions. The full width at half-maximum (FWHM) of line profiles across actin fibers was 100 nm for 610CP, compared to 300-400 nm for 580CP. This demonstrates that 610CP is specifically optimized for super-resolution applications, whereas 580CP offers significantly lower resolving power in the same experimental context [1].

Super-resolution microscopy STED Actin cytoskeleton Live-cell imaging

Relative Brightness Compared to SiR

In a cross-study comparable analysis of spectral properties in aqueous PBS buffer (pH 7.4), 610CP demonstrated a relative brightness 1.55 times higher than the widely used reference dye SiR (silicon rhodamine). This metric is calculated from the product of extinction coefficient (ε) and quantum yield (Φfl) normalized to SiR. 610CP's superior brightness is derived from its combination of a high ε (100,000 M⁻¹cm⁻¹) and a quantum yield of 0.59, compared to SiR's ε of 93,000 M⁻¹cm⁻¹ and Φfl of 0.41 [1].

Fluorescence spectroscopy Probe brightness Multiplex imaging Quantum yield

Efflux Pump Susceptibility vs. SiR-Actin

A class-level inference based on the 6'-carboxy-carbopyronine scaffold, which forms the core of 610CP, indicates significantly reduced susceptibility to cellular efflux pumps compared to probes like SiR-actin. Studies on rhodamine–jasplakinolide conjugates demonstrate that the 6'-carboxy-carbopyronine scaffold is 'considerably less susceptible to efflux and allows efficient staining without efflux pump inhibitors,' addressing a key limitation where SiR-actin suffers from inhomogeneous staining due to active efflux [1]. While this is a scaffold-level property rather than a direct measurement on the final 610CP conjugate, it strongly supports 610CP's utility in cell types with high efflux pump activity.

Efflux pump resistance Live-cell staining Drug-resistant cells Fluorescent probes

Far-Red Emission for Multiplexing and Low Autofluorescence

Supporting evidence from spectral characterization shows that 610CP's emission maximum at 634 nm is significantly red-shifted compared to common green fluorescent proteins (e.g., GFP, ~509 nm) and is situated in a spectral region with reduced cellular autofluorescence. This property facilitates multiplexed imaging with green-emitting probes and enhances signal-to-background ratios in live-cell applications. This is a class-level advantage of far-red carbopyronine dyes over shorter-wavelength alternatives [1].

Multiplex imaging Spectral separation Autofluorescence reduction Far-red emission

Recommended Research and Development Applications


Live-Cell STED Microscopy of Actin Dynamics

610CP is optimally suited for STED microscopy, where its demonstrated 100 nm resolution [1] enables visualization of fine actin filament organization and rapid cytoskeletal rearrangements in living cells that are unresolvable with conventional confocal or widefield probes. This makes it a critical tool for studies of cell motility, cytokinesis, and membrane trafficking where nanoscale structural details are essential.

Imaging in Efflux-Pump Expressing Cell Lines

For experiments using cell lines with high multidrug resistance (MDR) efflux pump activity (e.g., many cancer and stem cell lines), 610CP offers a distinct advantage. Its carbopyronine scaffold exhibits reduced efflux susceptibility [2], enabling more uniform and efficient actin labeling without the need for efflux pump inhibitors that can confound cellular physiology.

Multicolor Imaging with GFP Reporters

The far-red emission of 610CP (λem = 634 nm) [3] provides excellent spectral separation from commonly used GFP tags (λem ~509 nm). This enables robust two-color imaging of actin dynamics alongside GFP-tagged proteins of interest using standard laser lines and filter sets, minimizing bleed-through and simplifying experimental workflows.

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